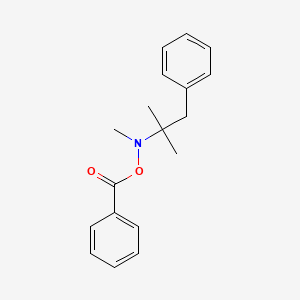
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine is a compound that features a benzoyloxy group attached to a benzeneethanamine structure with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine typically involves the oxidation of amines with benzoyl peroxide. This method is efficient for direct N–O bond formation without undesirable C–N bond formation. The reaction conditions often include a significant amount of water (BPO:water = 3:1) in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like benzoyl peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, hydroxylamines, and substituted benzeneethanamines. These products are often intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Benzoyloxy)-N,a,a-trimethyl-benzeneethanamine include:
N-(Benzoyloxy)-amines: These compounds share the benzoyloxy group and exhibit similar chemical reactivity.
Hydroxamic acids: These compounds have similar structural features and are known for their metal ion chelating properties.
Benzoxazole derivatives: These compounds have a benzene ring fused with an oxazole ring and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable N–O bonds without undesirable side reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[methyl-(2-methyl-1-phenylpropan-2-yl)amino] benzoate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,14-15-10-6-4-7-11-15)19(3)21-17(20)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
QUBCXRBFHJCHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N(C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















